Product packaging for 5-Methyl-2-prop-2-enyl-1,3-thiazole(Cat. No.:CAS No. 154776-22-4)

5-Methyl-2-prop-2-enyl-1,3-thiazole

Cat. No.: B119351
CAS No.: 154776-22-4
M. Wt: 139.22 g/mol
InChI Key: GUCUZGSWVZBQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-prop-2-enyl-1,3-thiazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the 1,3-thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, this compound serves as a versatile building block for the design and synthesis of novel bioactive molecules . The thiazole core is a privileged structure in drug discovery, present in a wide range of FDA-approved therapeutics and experimental compounds . The specific substitutions on the thiazole ring in this compound are designed to modulate its physicochemical properties and interaction with biological targets. Researchers utilize this compound primarily as a key intermediate in the development of potential therapeutic agents. Its structure is particularly relevant in the exploration of anti-inflammatory and anticancer drugs . Thiazole derivatives have been demonstrated to exhibit potent activity by targeting enzymes such as cyclooxygenase-1 (COX-1), making them promising candidates for novel anti-inflammatory agents with potentially improved safety profiles . Furthermore, analogous compounds have shown potent antiproliferative activity against various cancer cell lines, including breast cancer, and are investigated as inhibitors of critical targets like the vascular endothelial growth factor receptor-2 (VEGFR-2) . This compound is intended for use in non-clinical research applications, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic precursor in organic synthesis. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS B119351 5-Methyl-2-prop-2-enyl-1,3-thiazole CAS No. 154776-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154776-22-4

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

5-methyl-2-prop-2-enyl-1,3-thiazole

InChI

InChI=1S/C7H9NS/c1-3-4-7-8-5-6(2)9-7/h3,5H,1,4H2,2H3

InChI Key

GUCUZGSWVZBQNX-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)CC=C

Canonical SMILES

CC1=CN=C(S1)CC=C

Synonyms

Thiazole, 5-methyl-2-(2-propenyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,3-Thiazole Ring System

The synthesis of the 1,3-thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions and their modern adaptations providing access to a wide variety of substituted thiazoles.

Hantzsch Thiazole (B1198619) Synthesis and its Contemporary Adaptations

The Hantzsch thiazole synthesis, first reported in the 19th century, remains one of the most reliable and widely used methods for the construction of the thiazole ring. kuey.net The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.com For the synthesis of a 5-methyl substituted thiazole, a thioamide would be reacted with an α-haloketone bearing a methyl group adjacent to the carbonyl.

Contemporary adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and developing more environmentally benign procedures. These include the use of microwave irradiation to accelerate the reaction, the development of one-pot multi-component procedures, and the use of solid-supported catalysts for easier purification. nih.gov For instance, a one-pot synthesis of Hantzsch thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst under both conventional heating and ultrasonic irradiation. nih.gov While the Hantzsch synthesis is highly effective for many substitution patterns, creating 2,5-disubstituted thiazoles can sometimes be challenging. nih.gov

Alternative Cyclization Reactions for Thiazole Formation

Beyond the Hantzsch synthesis, several other cyclization strategies have been developed to access the thiazole core.

From α-aminonitriles (Cook-Heilbron Synthesis): This method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates to yield 5-aminothiazoles. pharmaguideline.com This approach provides a route to thiazoles with an amino group at the 5-position, which can potentially be further modified.

From Thiosemicarbazide (B42300): Thiosemicarbazide and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds, including thiazoles. mdpi.comekb.eg The reaction of thiosemicarbazones with α-haloketones can lead to the formation of thiazole derivatives. mdpi.com The cyclization of thiosemicarbazide derivatives can be influenced by the reaction medium, with acidic conditions often favoring the formation of 1,3,4-thiadiazoles, while different conditions can lead to 1,2,4-triazoles. nih.govptfarm.pl Careful selection of reactants and conditions is therefore crucial to direct the cyclization towards the desired thiazole product. For example, the reaction of a thiosemicarbazide with ethyl bromoacetate (B1195939) can yield a thiazole derivative. ekb.eg

Regioselective Synthesis Approaches for 5-Methyl-2-prop-2-enyl-1,3-thiazole and its Precursors

The synthesis of this compound requires precise control over the placement of the substituents on the thiazole ring, a concept known as regioselectivity. In the context of the Hantzsch synthesis, the structure of the starting materials dictates the final substitution pattern. To obtain a 5-methylthiazole (B1295346), the α-halocarbonyl component must contain the methyl group.

Recent research has focused on developing highly regioselective methods for the synthesis of substituted thiazoles. For example, the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions has been shown to produce 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles with high regioselectivity. nih.gov The proposed mechanism suggests that the initial attack of the sulfur atom of the thioamide on the less sterically hindered carbonyl carbon of the α-bromo-1,3-diketone intermediate directs the cyclization to a specific regioisomer. nih.gov Such principles of sterically controlled reactions can be applied to the synthesis of this compound by selecting appropriate precursors.

Introduction of Methyl and Prop-2-enyl Substituents

Once the thiazole ring is formed, or during its formation, the methyl and prop-2-enyl (allyl) groups must be incorporated at the correct positions.

Direct Alkylation/Arylation Strategies at Thiazole Ring Positions

Direct C-H functionalization of the thiazole ring is a powerful strategy for introducing substituents without the need for pre-functionalized starting materials. The electron-rich nature of the C5 position makes it a primary site for electrophilic substitution. wikipedia.org However, direct alkylation of heterocycles like thiazoles can be challenging.

Transition metal-catalyzed cross-coupling reactions have emerged as a prominent method for the direct alkylation and alkenylation of azoles. mdpi.com Palladium and nickel catalysts, in particular, have been successfully employed for the direct C-H alkylation of thiazoles with alkyl halides. mdpi.com These methods often require specific ligands and reaction conditions to achieve high yields and regioselectivity. For instance, a bimetallic Pd/Cu catalytic system has been used for the direct alkenylation of azoles with alkenyl bromides. mdpi.com

Alkylation can also occur at the nitrogen atom of the thiazole ring, forming a thiazolium salt. wikipedia.orggoogle.com This process can be achieved by reacting the thiazole with an alkyl halide. google.com

Functional Group Interconversions of Precursor Molecules

An alternative to direct installation of the substituents is to introduce them via the transformation of other functional groups already present on the thiazole ring or its precursors. This approach, known as functional group interconversion (FGI), offers a versatile synthetic route. ub.eduvanderbilt.edu

Stereoselective Synthesis Approaches for the Prop-2-enyl Moiety

The introduction of chirality into thiazole-containing molecules is a significant area of research, particularly for applications in medicinal chemistry and natural product synthesis. nih.gov While direct stereoselective synthesis of this compound is not extensively documented in dedicated studies, the principles for creating chiral centers, especially within side chains attached to a heterocyclic core, are well-established. Methodologies focus on establishing a chiral center on the prop-2-enyl group, which could then be used to construct the target molecule.

Key strategies for achieving stereoselectivity in similar systems include:

Asymmetric Aldol (B89426) Reactions: A common approach involves the aldol condensation of a chiral aldehyde with a suitable nucleophile or a chiral enolate with an achiral aldehyde. For the synthesis of a precursor to the prop-2-enyl moiety, a chiral homoallylic alcohol could be synthesized and subsequently converted to the final thiazole.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral amino acid could be a precursor for constructing the thiazole ring, with the prop-2-enyl group introduced later via standard cross-coupling methods.

Asymmetric Hydrogenation/Transfer Hydrogenation: If a precursor containing a carbon-carbon double bond at a different position is synthesized (e.g., a propen-1-yl or prop-1-en-2-yl group), asymmetric hydrogenation could be employed to create a chiral center.

Enzymatic Resolutions: Kinetic resolution of a racemic mixture of a key intermediate, such as a chiral alcohol precursor to the prop-2-enyl group, can be achieved using specific enzymes.

A plausible, though hypothetical, route could involve the asymmetric synthesis of a chiral β-hydroxy ester, which can be transformed into a chiral thiazoline, a direct precursor to the thiazole. nih.gov For example, a Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester could be a key step to introduce the required stereocenters. nih.gov

Post-Synthetic Modifications and Derivatization Reactions of this compound

The structure of this compound offers multiple reactive sites: the prop-2-enyl (allyl) group, the methyl group, and the thiazole ring itself. This allows for a wide array of post-synthetic modifications.

Reactions Involving the Prop-2-enyl Moiety (e.g., cycloadditions, additions)

The terminal alkene of the prop-2-enyl group is susceptible to a variety of addition and cycloaddition reactions. These transformations are fundamental in organic synthesis for building molecular complexity.

Cycloaddition Reactions: The double bond can act as a dienophile or a dipolarophile. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): With a suitable diene, the prop-2-enyl group can undergo a Diels-Alder reaction to form a six-membered ring. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with another alkene can yield cyclobutane (B1203170) derivatives. libretexts.orglibretexts.org Thermal [2+2] cycloadditions are generally forbidden but can occur with ketenes. youtube.com

[3+2] Dipolar Cycloaddition: Reaction with 1,3-dipoles like azides or nitrile oxides can produce five-membered heterocyclic rings. libretexts.org

Addition Reactions:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield a dihalogenated propyl side chain.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the halogen adding to the more substituted carbon.

Hydration: Acid-catalyzed hydration or oxymercuration-demercuration would lead to the corresponding alcohol.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of water, yielding a primary alcohol.

Epoxidation: Reaction with peroxy acids like m-CPBA would form an epoxide.

Dihydroxylation: Treatment with osmium tetroxide or cold, dilute potassium permanganate (B83412) would produce a diol.

Reaction TypeReagentsFunctional Group Transformation
Diels-Alder [4+2] CycloadditionConjugated Diene, HeatAlkene → Cyclohexene derivative
Photo [2+2] CycloadditionAlkene, UV lightAlkene → Cyclobutane derivative
Epoxidationm-CPBAAlkene → Epoxide
DihydroxylationOsO₄, NMO or cold, dilute KMnO₄Alkene → Diol
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHAlkene → Primary Alcohol

Transformations of the Methyl Group (e.g., oxidation, halogenation)

The methyl group at the C5 position of the thiazole ring, while generally less reactive than the prop-2-enyl group, can undergo specific transformations. The reactivity of a methyl group on a thiazole ring is influenced by its position. While 2-methylthiazole (B1294427) groups are known to be readily oxidized and can undergo condensation reactions, the 5-methyl group is less activated. ias.ac.in

Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid, although harsh conditions might be required which could also affect the prop-2-enyl group.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could lead to the formation of a bromomethyl derivative. This derivative is a valuable synthetic intermediate for further functionalization.

Reaction TypeReagentsFunctional Group Transformation
Radical HalogenationN-Bromosuccinimide (NBS), AIBN/lightMethyl → Bromomethyl
Strong OxidationKMnO₄, heatMethyl → Carboxylic Acid (potential for side reactions)

Electrophilic and Nucleophilic Reactions of the Thiazole Ring

The thiazole ring has a distinct electronic profile that governs its reactivity towards electrophiles and nucleophiles. numberanalytics.com

Electrophilic Substitution: The thiazole ring is generally electron-deficient and thus deactivated towards electrophilic substitution compared to benzene (B151609). When substitution does occur, it is highly regioselective. The C5 position is the most electron-rich and therefore the preferred site for electrophilic attack. numberanalytics.compharmaguideline.com In this compound, the C5 position is already occupied by the methyl group. This makes further electrophilic substitution on the ring challenging, as the C4 position is less reactive.

Nucleophilic Substitution: The C2 position is the most electron-deficient carbon in the thiazole ring and is thus the primary site for nucleophilic attack. pharmaguideline.com However, a strong nucleophile or activation of the ring is typically necessary for a reaction to occur. pharmaguideline.com

Deprotonation: Strong bases like organolithium reagents can deprotonate the C2-H, creating a nucleophilic C2-lithiated thiazole. This intermediate can then react with various electrophiles. wikipedia.org

Quaternization (N-alkylation): The nitrogen atom (N3) is readily alkylated by alkyl halides to form a thiazolium salt. pharmaguideline.comwikipedia.org This quaternization increases the acidity of the C2-H proton, making it even easier to deprotonate to form a thiazolium ylide or carbene, which are important intermediates in catalysis. wikipedia.org

PositionReaction TypeReagents/ConditionsOutcome
N3N-AlkylationAlkyl halide (e.g., CH₃I)Thiazolium salt formation. pharmaguideline.comwikipedia.org
C2DeprotonationStrong base (e.g., n-BuLi)2-Lithiothiazole intermediate. wikipedia.org
C5Electrophilic SubstitutionElectrophile (e.g., Br₂)Generally disfavored due to substitution at C5. pharmaguideline.com

Metal-Catalyzed Cross-Coupling Reactions and C-H Activation Strategies

Modern synthetic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds via metal catalysis.

Cross-Coupling Reactions: For cross-coupling reactions to occur on the thiazole ring, a halogenated derivative is typically required. For instance, if the methyl group at C5 were replaced by a bromine or iodine atom, it would readily participate in reactions like Suzuki, Stille, or Negishi couplings to form a new C-C bond at that position. youtube.com Similarly, a halogen at the C2 or C4 position would allow for coupling at those sites.

C-H Activation/Functionalization: This is an increasingly important strategy that avoids the pre-functionalization step of halogenation. imperial.ac.uk

C5-H Activation: Palladium-catalyzed direct arylation of thiazoles predominantly occurs at the C5 position. nih.govresearchgate.net Since this position is blocked by a methyl group in the target compound, this specific reaction is not directly applicable.

C2-H Activation: C-H activation at the C2 position is also possible. The formation of thiazole N-oxides can direct palladium catalysts to favor C-H arylation at the C2 position under milder conditions. wikipedia.org

Directed C-H Activation: If a directing group were installed on the molecule, it could guide a metal catalyst to activate a specific C-H bond. For example, converting the methyl group to a functional group that can coordinate to a metal could enable C-H activation at the adjacent C4 position.

Recent research has focused on developing diverse methods for the regioselective C-H functionalization of thiazole derivatives, allowing for the introduction of various substituents at the C2, C4, and C5 positions using palladium catalysis. rsc.org

StrategyCatalyst/ReagentsTarget SiteRemarks
Direct C-H ArylationPd catalyst, Aryl halideC5-HNot directly applicable as C5 is substituted. nih.govresearchgate.net
N-Oxide Directed C-H Arylation1. m-CPBA 2. Pd catalyst, Aryl halideC2-HN-oxide formation activates the C2 position for arylation. wikipedia.org
Cross-CouplingPd or Ni catalyst, Organometallic reagentC-X (X=Br, I)Requires prior halogenation of the thiazole ring. youtube.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Methyl-2-prop-2-enyl-1,3-thiazole is expected to display distinct signals corresponding to each unique proton environment in the molecule: the thiazole (B1198619) ring proton, the methyl protons, and the protons of the allyl group.

The lone proton on the thiazole ring (H-4) is anticipated to appear as a singlet in the aromatic region, influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The methyl group attached to C-5 will also produce a singlet, but at a much higher field (lower ppm value), typical for alkyl protons on a heterocyclic ring. nih.gov

The allyl group presents a more complex system. inflibnet.ac.in The protons of the terminal vinyl group (=CH₂) are diastereotopic and will likely appear as two distinct multiplets. The adjacent methine proton (-CH=) will appear as a complex multiplet due to coupling with both the terminal vinyl protons and the methylene (B1212753) (-CH₂-) protons. The methylene protons, being allylic, are expected to resonate in the range of 1.6-2.6 ppm and will show coupling to the methine proton. inflibnet.ac.inlibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Thiazole H-4~7.0 - 7.5Singlet (s)
Allyl -CH=~5.8 - 6.2Multiplet (m)
Allyl =CH₂~5.0 - 5.4Multiplet (m)
Allyl -CH₂-~3.4 - 3.8Doublet of triplets (dt) or Multiplet (m)
Methyl -CH₃~2.4 - 2.6Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will give rise to a single peak. youtube.com The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbons of the thiazole ring are expected to resonate in the downfield region (110-165 ppm) characteristic of aromatic and heterocyclic systems. oregonstate.eduoregonstate.edu The C-2 carbon, bonded to both a nitrogen and a sulfur atom as well as the allyl group, will likely be the most downfield of the ring carbons. The carbons of the allyl group will appear in the typical alkene region (C=C) and allylic region (-CH₂-). oregonstate.edulibretexts.org The methyl carbon will be found at the highest field, consistent with a saturated alkyl group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiazole C-2~160 - 165
Thiazole C-4~120 - 125
Thiazole C-5~135 - 140
Allyl -CH=~130 - 135
Allyl =CH₂~115 - 120
Allyl -CH₂-~30 - 35
Methyl -CH₃~15 - 20

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable. rsc.orgipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed within the allyl group's spin system, specifically between the -CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals. ox.ac.uk For instance, the proton signal around 2.5 ppm would show a cross-peak with the carbon signal around 15-20 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the substituent groups and the thiazole ring. ox.ac.uk Expected key correlations would include the methylene protons of the allyl group to the C-2 carbon of the thiazole ring, and the methyl protons to the C-5 and C-4 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show spatial proximity between the protons of the methyl group (on C-5) and the H-4 proton of the thiazole ring, further confirming their positions on the ring. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. cdnsciencepub.com The IR spectrum of this compound would be expected to show several key absorption bands. researchgate.netresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (sp²)Aromatic & Vinylic C-H~3000 - 3100
C-H Stretch (sp³)Aliphatic C-H (Allyl & Methyl)~2850 - 3000
C=C StretchVinylic C=C~1640 - 1680
C=N and C=C StretchThiazole Ring~1450 - 1600
C-H BendMethyl and Methylene~1375 - 1465
C-H Out-of-plane BendVinylic =C-H~910 - 990

The spectrum would feature C-H stretching vibrations for both sp² (thiazole ring, vinyl group) and sp³ (allyl methylene, methyl) hybridized carbons. libretexts.org The carbon-carbon double bond of the allyl group would give a characteristic stretching absorption around 1640 cm⁻¹. libretexts.org The thiazole ring itself would exhibit a series of characteristic skeletal vibrations for C=C and C=N bonds in the 1450-1600 cm⁻¹ region. cdnsciencepub.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural identification. chemguide.co.uk For this compound (C₇H₉NS), the molecular weight is 139.05 Da. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 139.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. libretexts.orgmiamioh.edu Common fragmentation pathways for this molecule could include:

Loss of the allyl group: Cleavage of the bond between the thiazole ring and the allyl group could result in a fragment corresponding to the 5-methylthiazole (B1295346) cation.

Ring cleavage: The thiazole ring itself can undergo fragmentation, a common process for heterocyclic compounds. nih.gov

McLafferty rearrangement: While less direct for this structure, rearrangements involving the allyl group could lead to characteristic fragment ions.

The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the identity of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions for compounds with double bonds and heteroatoms. Thiazole and its derivatives are known to absorb in the UV region. urfu.runih.gov The spectrum of this compound is expected to show absorptions characteristic of the conjugated π-system of the thiazole ring. rsc.orgnist.gov The presence of the allyl group may slightly modify the absorption maxima. Typically, thiazole derivatives exhibit intense absorption bands in the range of 230-270 nm, which can be attributed to π → π* transitions. researchgate.netresearchgate.net A weaker absorption at longer wavelengths, corresponding to an n → π* transition involving the non-bonding electrons on the sulfur or nitrogen atoms, may also be observed.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful technique that allows for the precise determination of the atomic and molecular structure of a crystal. In this method, a beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern enables the reconstruction of the three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

For a molecule like this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its chemical structure. It would confirm the connectivity of the 5-methyl-1,3-thiazole ring and the 2-prop-2-enyl substituent. Moreover, the analysis would reveal the precise conformation of the molecule in the solid state. This includes the orientation of the prop-2-enyl group relative to the thiazole ring and the planarity of the heterocyclic ring itself.

Conformational analysis is a key aspect of structural elucidation. The flexibility of the prop-2-enyl group allows for different spatial arrangements, or conformers. X-ray crystallography would capture the lowest energy conformer present in the crystal lattice. The resulting structural parameters, such as the dihedral angle between the plane of the thiazole ring and the plane of the double bond in the prop-2-enyl group, are critical for understanding intermolecular interactions and packing forces within the crystal.

Interactive Data Table: Crystallographic Parameters for a Hypothetical Thiazole Derivative

Since specific crystallographic data for this compound is not publicly available, the following table presents hypothetical data for a related thiazole derivative to illustrate the type of information obtained from an X-ray crystallographic study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.126
c (Å)9.871
α (°)90
β (°)105.34
γ (°)90
Volume (ų)985.2
Z4
Density (calculated) (g/cm³)1.250
R-factor (%)4.5

Note: This data is illustrative and does not represent experimentally determined values for this compound.

Chirooptical Studies and Absolute Configuration Determination (if applicable)

Chirooptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods, including optical rotatory dispersion (ORD) and circular dichroism (CD), are essential for the study of molecules that are non-superimposable on their mirror images (enantiomers).

The molecule this compound itself is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit optical activity, and chirooptical studies such as ORD and CD would not be applicable for determining its absolute configuration, as it does not have one.

However, if a chiral center were introduced into the molecule, for instance, by modification of the prop-2-enyl group to create a stereocenter, the resulting enantiomers would interact differently with plane-polarized light. In such a hypothetical chiral derivative, chirooptical studies would be crucial. The sign and magnitude of the specific rotation measured by polarimetry, as well as the positive or negative Cotton effects observed in ORD and CD spectra, could be used to distinguish between the enantiomers.

Furthermore, by comparing the experimentally measured chirooptical data with data predicted from quantum chemical calculations for a known absolute configuration, it would be possible to assign the absolute configuration (R or S) of the chiral center in the synthesized molecule. This correlation is a powerful tool in stereochemical analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These methods provide detailed insights into the geometry, electronic structure, and reactivity of 5-Methyl-2-prop-2-enyl-1,3-thiazole.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT calculations, often using a basis set like 6-31G**, are employed to achieve this. The geometry of the thiazole (B1198619) ring itself is planar, but the presence of the methyl and prop-2-enyl substituents introduces conformational flexibility.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. mdpi.com

For thiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO can be localized on specific parts, such as an attached aromatic ring. nih.gov The substitution of a methyl group, an electron-donating group, on the thiazole ring is expected to increase the HOMO energy level with little effect on the LUMO, thereby slightly decreasing the HOMO-LUMO gap and potentially increasing reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for Thiazole Derivatives (Illustrative)

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)
Substituted Thiazole 1-6.2-1.54.72.351.86
Substituted Thiazole 2-5.9-1.24.72.351.77

Note: This table provides illustrative values based on general findings for thiazole derivatives and is not specific to this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack).

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The hydrogen atoms of the methyl and allyl groups would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological targets such as enzymes or receptors.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior and conformational landscape. For a flexible molecule like this compound, with its rotatable bonds in the prop-2-enyl group, MD simulations can reveal the different conformations it can adopt in a given environment (e.g., in water or a lipid bilayer) and the relative populations of these conformations.

In Silico Assessment of Molecular Properties (e.g., bioavailability, drug-likeness, ADME prediction)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies.

For this compound, various molecular descriptors can be calculated to predict its drug-likeness. These often include adherence to rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

Studies on other thiazole derivatives have shown that they often possess favorable ADME profiles, with good predicted oral bioavailability. nih.govnih.govresearchgate.net

Table 2: Predicted Physicochemical and ADME Properties for a Representative Thiazole Derivative (Illustrative)

PropertyPredicted Value/RangeSignificance
Molecular Weight< 300 g/mol Good for oral absorption
logP1.5 - 3.0Optimal lipophilicity
Hydrogen Bond Donors0 - 1Good membrane permeability
Hydrogen Bond Acceptors2 - 3Good membrane permeability
Topological Polar Surface Area (TPSA)40 - 60 ŲInfluences cell permeability
Oral BioavailabilityHighPotential for oral administration

Note: This table provides illustrative values based on general findings for thiazole derivatives and is not specific to this compound.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can help to identify the key structural features that are important for a particular biological effect and can be used to predict the activity of new, untested compounds.

While no specific SAR or QSAR studies focusing on this compound were found, research on broader classes of thiazole derivatives has revealed important structural insights. For example, the nature and position of substituents on the thiazole ring can have a dramatic effect on biological activity. mdpi.com In some cases, the presence of a methyl group at the 5-position has been shown to be beneficial for certain biological activities. mdpi.com

QSAR models for thiazole derivatives often employ a variety of molecular descriptors, including:

Electronic descriptors: such as partial charges and dipole moments.

Steric descriptors: such as molecular volume and surface area.

Hydrophobic descriptors: such as logP.

Topological descriptors: which describe the connectivity of the atoms in the molecule.

A typical QSAR study involves building a mathematical model that relates these descriptors to the observed biological activity (e.g., IC50 values). researchgate.net These models can then be used to guide the synthesis of new derivatives with improved potency.

Table 3: Common Descriptors Used in QSAR Models of Thiazole Derivatives

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Mulliken charges
Steric Molar refractivity, Molecular volume, Surface area
Hydrophobic logP, Hydration energy
Topological Wiener index, Kier & Hall connectivity indices

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting the binding affinity and mode of action of a novel compound with a biological target, typically a protein or enzyme.

Despite a thorough review of scientific literature, specific molecular docking studies focusing exclusively on this compound against identified biological targets have not been found in available research.

However, the broader class of thiazole-containing compounds has been extensively investigated using molecular docking for a variety of therapeutic targets. These studies provide a framework for how this compound could be hypothetically studied. For instance, various thiazole derivatives have been docked against enzymes such as cyclooxygenases (COX-1 and COX-2) to explore their anti-inflammatory potential. mdpi.com In these studies, researchers identify the key amino acid residues within the enzyme's active site that interact with the thiazole derivatives, providing insights into the structure-activity relationship. mdpi.com

Similarly, other research has utilized molecular docking to investigate thiazole compounds as potential inhibitors of tubulin polymerization for anticancer applications, or as inhibitors of microbial enzymes like FabH. nih.govwjarr.com In silico screening of thiazole conjugates has also been performed against targets relevant to hepatic cancer, such as the Rho6 protein. nih.govresearchgate.net

While no specific data tables for this compound can be presented, the general approach for such a study would involve:

Target Identification: Selecting a protein target based on a therapeutic hypothesis.

Computational Docking: Using software to predict the binding pose and energy of this compound within the target's active site.

Analysis of Interactions: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the compound and the protein's amino acid residues.

Future computational research is required to elucidate the specific ligand-target interactions and potential therapeutic applications of this compound.

Biological Activities and Pharmacological Insights Excluding Clinical Human Trials and Safety/dosage

Antimicrobial Efficacy and Mechanistic Pathways

The thiazole (B1198619) nucleus is a critical pharmacophore in the development of new antimicrobial agents. scispace.com Derivatives of 1,3-thiazole have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.

Thiazole derivatives have shown notable antibacterial effects. For instance, certain 2,4-disubstituted-1,3-thiazole derivatives have been evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains. cu.edu.eg Specifically, some thiazole compounds exhibit moderate activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The structural characteristics of these compounds, such as the substitution patterns on the thiazole ring, play a crucial role in their antibacterial potency. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound/Derivative Bacterial Strain Activity Level Reference
2,4-disubstituted-1,3-thiazole S. aureus, E. coli Moderate nih.gov
Thiazol-4(5H)-one derivative 6d S. aureus, K. pneumoniae High cu.edu.eg
Thiazol-4(5H)-one derivative 6d S. mutans, E. coli Moderate cu.edu.eg

This table is for illustrative purposes and represents findings from various studies on thiazole derivatives, not exclusively 5-Methyl-2-prop-2-enyl-1,3-thiazole.

The emergence of drug-resistant fungal infections, particularly those caused by Candida species, has spurred the search for new antifungal agents. Thiazole derivatives have emerged as a promising class of compounds in this area. nih.gov

Studies have demonstrated that certain newly synthesized thiazole derivatives exhibit potent antifungal activity against Candida albicans. nih.govresearchgate.net Some of these compounds have shown minimum inhibitory concentrations (MIC) that are comparable or even superior to established antifungal drugs like nystatin. nih.govresearchgate.net The mechanism of this antifungal action is thought to be related to the disruption of the fungal cell wall or cell membrane. scispace.comnih.gov The lipophilicity of these thiazole derivatives appears to be correlated with their high antifungal efficacy. nih.gov

The antimicrobial activity of thiazole derivatives stems from their ability to interact with specific molecular targets within microbial cells, disrupting essential cellular processes. One such target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. cu.edu.eg Inhibition of this enzyme by thiazole compounds can lead to compromised cell wall integrity and bacterial death. cu.edu.eg

Another critical target for thiazole-based compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.govbrc.hu The 2-aminothiazole (B372263) moiety, in particular, is considered crucial for the inhibition of DNA gyrase. nih.gov By binding to the ATP-binding site of the GyrB subunit, these inhibitors can effectively block the enzyme's function, leading to a loss of cell viability. brc.hu

Bacterial biofilm formation is a significant contributor to antibiotic resistance, as it provides a protective barrier for microbial communities. nih.gov Thiazole derivatives have been investigated for their ability to inhibit biofilm formation in both Gram-positive and Gram-negative pathogens. nih.govmdpi.com Notably, some thiazole nortopsentin analogues have demonstrated the ability to interfere with the initial stages of biofilm development in a dose-dependent manner, particularly against Staphylococcus strains. nih.gov These compounds can inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-living) form, indicating an anti-virulence mode of action. nih.gov

Furthermore, some thiazole compounds have shown the ability to disrupt pre-formed, mature biofilms. mdpi.com This dispersal activity is crucial for tackling chronic, biofilm-mediated infections. The overexpression of efflux pumps is another mechanism by which bacteria develop resistance. Certain compounds have demonstrated the ability to inhibit these efflux pumps, thereby restoring the efficacy of conventional antibiotics. mdpi.com

Anticancer Potential and Cellular Mechanisms (Excluding Clinical Human Trials)

The thiazole scaffold is not only a key element in antimicrobial drug design but also holds significant promise in the development of anticancer agents. mdpi.com

A variety of thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. researchgate.netnih.gov These studies have revealed that the antiproliferative activity of these compounds can be quite potent, with some derivatives exhibiting IC50 values in the micromolar and even nanomolar range. nih.govmdpi.com

For example, novel 1,3-thiazole analogues have shown considerable antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Similarly, other studies have reported the cytotoxic effects of thiazole derivatives on various other cancer cell lines, including those from lung, leukemia, and hepatocarcinoma. dmed.org.uasemanticscholar.org The mechanism behind this cytotoxicity often involves the induction of apoptosis (programmed cell death) in the cancer cells. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 Value Reference
Compound 4 (1,3-thiazole derivative) MCF-7 (Breast) 5.73 µM mdpi.com
Compound 4 (1,3-thiazole derivative) MDA-MB-231 (Breast) 12.15 µM mdpi.com
Compound 3c (rhodanine derivative) HOP-92 (Non-Small Cell Lung) 0.62 µM mdpi.com
Compound 5b (phthalimide derivative) MCF-7 (Breast) 0.2 µM nih.gov
N(5-methyl- cu.edu.egnih.govnih.govthiadiazol-2-yl)-propionamide HepG2 (Hepatocellular Carcinoma) 9.4 µg/mL dmed.org.ua

This table is for illustrative purposes and represents findings from various studies on thiazole derivatives, not exclusively this compound.

Enzyme Inhibition Relevant to Cancer Progression

Thiazole derivatives have shown potential as inhibitors of various enzymes implicated in cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibition: High-throughput screening has identified 2-acetamido-thiazolylthio acetic ester as an inhibitor of cyclin-dependent kinase 2 (CDK2). nih.gov Further optimization of this class of compounds has led to the development of potent and broad-spectrum antiproliferative agents. nih.gov For instance, some aminothiazole inhibitors of CDK2 have demonstrated significant antitumor activity in various models. nih.gov One such water-soluble compound exhibited a favorable pharmacokinetic profile in mice and notable in vivo antitumor activity, particularly in a model where cyclin E, a CDK2 coactivator, is overexpressed. nih.gov Mechanistic studies confirmed that these CDK2 inhibitors reduce the phosphorylation of substrates like the retinoblastoma protein (RB) and histone H1. nih.gov

High-throughput screening has also led to the discovery of N-(5-isopropyl-thiazol-2-yl)isobutyramide as an inhibitor of both cyclin-dependent kinase 5 (CDK5)/p25 and CDK2/cyclin E. nih.gov Subsequent synthesis efforts have resulted in compounds with improved potency for CDK5 and increased selectivity over CDK2. nih.gov

The deregulation of the cell cycle, often due to issues with cyclin-dependent kinases, can lead to diseases like cancer. mdpi.com Roscovitine, a well-known CDK inhibitor, is effective against CDK2 and CDK5, among others. mdpi.com Milciclib, another inhibitor, shows activity against CDK2 and other CDKs, leading to a G1 phase block in the cell cycle. mdpi.com

A series of 2-substituted-aryl-3-substituted-phenyl-oxazole-4-thiazolidines were synthesized and evaluated as potential CDK2 inhibitors. jscholarpublishers.com

Table 1: Thiazole Derivatives as CDK Inhibitors

Compound Class Target Enzyme(s) Key Findings
2-Acetamido-thiazolylthio acetic ester derivatives CDK2 Potent and broad-spectrum antiproliferative activity. nih.gov
Aminothiazole derivatives CDK2 Significant in vivo antitumor activity. nih.gov
N-(5-isopropyl-thiazol-2-yl)isobutyramide derivatives CDK5, CDK2 Improved potency and selectivity for CDK5. nih.gov
Roscovitine CDK2, CDK5, CDK7, CDK9 Effective inhibitor of CDK5/p25. mdpi.com
Milciclib CDK1, CDK2, CDK4, CDK5 Orally bioavailable, induces G1 phase cell cycle block. mdpi.com

Tyrosyl-tRNA Synthetase Inhibition: As essential enzymes for all living organisms, tyrosyl-tRNA synthetases (TyrRSs) are considered good targets for therapeutic intervention. nih.gov A number of 3-aryl-4-arylaminofuran-2(5H)-one derivatives were designed and tested for their ability to inhibit TyrRS. nih.gov One of the most active compounds was 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one. nih.gov The structure-activity relationship studies revealed that the presence of chlorine atoms at both meta positions of the aniline (B41778) moiety significantly enhanced the enzyme inhibitory activity. nih.gov

Table 2: Tyrosyl-tRNA Synthetase Inhibitors

Compound Class Most Active Compound Key Findings

CLK1 Inhibition: Cdc-like kinases (Clks) are key regulators of pre-mRNA splicing and are considered promising targets for cancer therapy, with Clk1 and -4 being overexpressed in several human tumors. nih.gov While many potent Clk1 inhibitors also target other kinases, new 5-methoxybenzothiophene-2-carboxamide derivatives have shown unprecedented selectivity. nih.gov The introduction of a 3,5-difluoro benzyl (B1604629) extension to a methylated amide led to a compound that was four times more selective for Clk1 over Clk2. nih.gov

The benzobisthiazole scaffold has been identified as a potent inhibitory structure for CLK2 and other CLK family members. nih.gov

TNF-α Inhibition: Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine whose dysregulation is linked to various diseases, including cancer. nih.gov Small-molecule inhibitors of TNF-α that promote the disassembly of this trimeric cytokine have been identified. nih.gov These compounds inhibit TNF-α activity in both biochemical and cell-based assays. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Thiazole and its derivatives are known to possess significant anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.net

Modulation of Inflammatory Pathways and Mediator Production

A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity, with some showing better activity than the reference drug indomethacin. nih.gov The mechanism of action for the most active compounds was found to be the selective inhibition of COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen. nih.gov

Derivatives of 5-methyl-2-phenylthiazole-4-substituted-heteroazoles have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net Some of these derivatives exhibited moderate to good anti-inflammatory and analgesic effects with low ulcerogenicity compared to diclofenac (B195802) sodium. researchgate.net

Immunosuppressive Actions (e.g., inhibition of T-cell and B-cell activation)

Certain thiazole-containing compounds have demonstrated cytotoxic and immunomodulatory potentials. mdpi.com For instance, some newly synthesized 1,3-thiazole analogues displayed effective cytotoxic and immunomodulatory activities on J774A.1 macrophages, as well as HT-29 and Jurkat cells. mdpi.com

A study on novel α-santonin analogs revealed that one compound, in particular, exhibited significant in vitro immunosuppressive effects by suppressing both B and T lymphocyte proliferation. nih.gov In vivo studies on BALB/c mice confirmed that this non-cytotoxic compound suppresses both humoral and cellular immunity. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging

Thiazole derivatives have been recognized for their antioxidant properties. nih.gov A series of novel thiazolyl-polyphenolic compounds were synthesized to address the stability and bioavailability challenges of polyphenols. researchgate.net In vitro evaluations showed that some of these compounds exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. researchgate.net

Phenolic thiazoles have been synthesized and evaluated for their antioxidant and antiradical activity. nih.gov The antioxidant properties were assessed against free radicals such as ferric ions and DPPH˙. nih.gov The structure of one of the more active compounds, featuring a benzene (B151609) ring with two phenolic groups and a thiazole ring connected by a hydrazone moiety, contributes to its notable antioxidant and antiradical activity. nih.gov

Novel 1,2,3-triazole-containing nitrones have also been synthesized and evaluated for their antioxidant properties, including their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov

Antiviral Activities (excluding clinical human trials)

Thiazole derivatives have been reported to possess antiviral activities. researchgate.net The cdc2-like kinases (CLKs), which can be inhibited by thiazole-containing compounds, play a role in regulating HIV virus production and are also involved in influenza virus infection, suggesting a broader role for CLK inhibitors as antiviral agents. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Acetamido-thiazolylthio acetic ester
N-(5-isopropyl-thiazol-2-yl)isobutyramide
3-(3-Bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one
5-methoxybenzothiophene-2-carboxamide
Benzobisthiazole
5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one
5-Methyl-2-phenylthiazole-4-substituted-heteroazole
α-Santonin
Thiazolyl-polyphenolic compounds
Phenolic thiazoles
1,2,3-Triazole-containing nitrones
Roscovitine
Milciclib
Indomethacin
Naproxen
Diclofenac sodium
Ascorbic acid
Trolox
Retinoblastoma protein (RB)
Histone H1
Cyclin E
Cyclin-dependent kinase 2 (CDK2)
Cyclin-dependent kinase 5 (CDK5)
Tyrosyl-tRNA synthetase (TyrRS)
Cdc-like kinase 1 (CLK1)
Cdc-like kinase 2 (CLK2)
Tumor Necrosis Factor-alpha (TNF-α)
Cyclooxygenase-1 (COX-1)
J774A.1 macrophages
HT-29 cells

Other Pharmacological Activities (e.g., Anticonvulsant, Antidiabetic, Anti-HIV, Analgesic, Antipsychotic, Antimalarial, Neuroprotective)

Research into thiazole derivatives has uncovered their potential in several other key therapeutic areas. These investigations highlight the versatility of the thiazole moiety in the design of novel bioactive agents.

Anticonvulsant Activity

Certain thiazole derivatives have shown promise as anticonvulsant agents. For instance, a series of disubstituted 1,3-thiazoles based on cyclopentane-carbaldehyde demonstrated significant anticonvulsant action in a subcutaneous pentylenetetrazole (scPTZ) model. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that the presence of a para-halogen-substituted phenyl group attached to the thiazole ring is crucial for their activity. nih.gov Another study highlighted a benzenesulfonamide (B165840) derivative containing a thiazole ring, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, which afforded 100% protection against the tonic extensor phase in anticonvulsant evaluations. mdpi.com

Antidiabetic Activity

The thiazolidinone ring, a derivative of thiazole, is a well-known pharmacophore in antidiabetic drugs like pioglitazone (B448) and rosiglitazone. nih.gov Following this precedent, researchers have synthesized and evaluated novel 5-benzylidene-[3-(diethyl amino) methyl]-thiazolidine-2,4-dione derivatives for their potential antidiabetic effects. researchgate.net These studies often use established drugs like Glibenclamide as a reference for comparison. researchgate.net

Anti-HIV Activity

The thiazole scaffold is a key component in the development of novel anti-HIV agents. The antiretroviral drug Ritonavir, a protease inhibitor, contains a thiazole moiety. nih.gov Research has led to the identification of potent thiazole-containing compounds, such as the thiazole-5-carboxamide (B1230067) derivative GPS491, which demonstrated a strong ability to block HIV-1 replication by inhibiting viral gene expression and altering viral RNA production. nih.govresearchgate.net This compound emerged from the optimization of a stilbene-based HIV-1 inhibitor. nih.gov Hybrid molecules incorporating thiazole with other heterocyclic rings like pyrazolo[3,4-d]thiazole and pyrazoline have also shown profound activity against various HIV strains, including HIV-1 IIIB, HIV-1 ADA5, and HIV-2 ROD. doi.org

Analgesic Activity

Thiazole derivatives are being explored for their pain-relief potential. Non-steroidal anti-inflammatory drugs (NSAIDs) often exhibit analgesic properties by inhibiting cyclooxygenase (COX) enzymes. nih.gov Studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have shown moderate to good anti-inflammatory activity, which is often correlated with analgesic effects. nih.gov The analgesic properties of thiazoles are considered a promising area of research. mdpi.com

Antimalarial Activity

Thiazole derivatives have emerged as significant candidates in the search for new antimalarial drugs, particularly in light of growing resistance to existing therapies like chloroquine. nih.gov A series of thiazole analogs have been synthesized and tested against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. nih.gov SAR studies revealed that modifications to the N-aryl amide group linked to the thiazole ring were most significant for in vitro antimalarial potency, with non-bulky, electron-withdrawing groups on the phenyl ring being preferred. nih.gov

Neuroprotective Activity

Thiazole-based compounds have demonstrated potential neuroprotective effects. The licensed drug Riluzole, an aminothiazole-based compound, is used in the management of amyotrophic lateral sclerosis (ALS). nih.gov Research on other derivatives, such as 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, has shown protective effects against ischemic neuronal damage in the brain. nih.gov This compound was found to protect neurons by increasing antioxidant capacity and regulating the oxidation-reduction system. nih.gov

Research Findings on Pharmacological Activities of Thiazole Derivatives

Pharmacological ActivityThiazole Derivative(s)Key FindingsReferences
AnticonvulsantDisubstituted 1,3-thiazolesShowed significant activity in the scPTZ model; para-halogen substitution on the phenyl ring was important for activity. nih.gov
Antidiabetic5-benzylidene-[3-(diethyl amino) methyl]-thiazolidine-2,4-dionesSynthesized and evaluated for antidiabetic potential, building on the success of thiazolidinedione drugs. researchgate.net
Anti-HIVGPS491 (thiazole-5-carboxamide)Potently blocked HIV-1 replication (IC50 ~ 0.25 µM) by inhibiting viral gene expression and altering viral RNA processing. nih.gov
Anti-HIVThiazole-pyrazolo[3,4-d]thiazol-5(6H)-imine hybridsExhibited profound activity against HIV-1 IIIB and HIV-1 ADA5 strains (EC50: 350-900 nM). doi.org
Analgesic5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesDemonstrated moderate to good anti-inflammatory activity, suggesting potential analgesic effects through COX-1 inhibition. nih.gov
AntimalarialN-aryl amide thiazole analogsShowed high in vitro potency against Plasmodium falciparum 3D7 strain with low cytotoxicity. nih.gov
Neuroprotective2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochlorideProtected against ischemic neuronal damage in the brain by increasing antioxidant capacity. nih.gov

Advanced Applications and Future Directions

Role in Functional Materials and Dyes

The thiazole (B1198619) ring is a well-known component in the design of functional organic materials and dyes due to its electronic properties and ability to form extended conjugated systems.

Application as Solvatochromic Probes and Nonlinear Optical Materials

Thiazole-containing chromophores have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. These materials, often in a "push-pull" configuration, are crucial for applications in optoelectronics. While specific studies on 5-Methyl-2-prop-2-enyl-1,3-thiazole as a solvatochromic probe or NLO material are not available, the general principles of thiazole chemistry suggest its potential. The electron-deficient nature of the thiazole ring can be exploited in creating molecules with significant molecular hyperpolarizability, a key parameter for NLO materials.

Integration into Azo Dyes and Pigments for Optical Applications

Thiazole derivatives are integral to the synthesis of various azo dyes. For instance, new thiazolylazo dye ligands have been prepared and their complexes with transition metals studied for their spectral and biological properties. These dyes often exhibit interesting coloration and can have applications in textiles and other materials. The 5-methyl-thiazole unit, in particular, has been used to create azo dye ligands. Although direct integration of the 2-propenyl group of the target compound into azo dyes is not documented, its presence offers a site for further chemical modification, potentially influencing the final properties of the dye.

Utilization as Chemical Intermediates in Complex Molecule Synthesis

The thiazole ring is a versatile building block in organic synthesis. Thiazole derivatives are often used as intermediates in the preparation of more complex molecules, including pharmaceuticals and natural products. The inherent reactivity of the thiazole ring, along with the additional functionality provided by the methyl and allyl groups, makes this compound a potentially valuable, though currently under-explored, synthetic intermediate. The allyl group, for example, can undergo a variety of chemical transformations, providing a handle for constructing more elaborate molecular architectures.

Agrochemical Potential

Thiazole and its derivatives have a well-established history in the agrochemical industry, with several commercial products used as fungicides and insecticides. The thiazole ring is a key structural feature in a number of pesticides. Research in this area continues, with a focus on developing new derivatives with improved efficacy and better environmental profiles. While there is no specific mention of this compound in the context of agrochemicals, its structural motifs are present in active compounds. The development of novel pesticides often involves the synthesis and screening of large libraries of compounds containing heterocyclic cores like thiazole.

Emerging Research Areas and Unexplored Potential of this compound

The full potential of this compound remains largely untapped due to a lack of focused research. Based on the known chemistry of its constituent parts, several emerging areas of research can be envisioned:

Polymer Chemistry: The allyl group is readily polymerizable, suggesting that this compound could serve as a monomer for the synthesis of functional polymers. These polymers, incorporating the thiazole unit, might exhibit interesting electronic, optical, or metal-coordinating properties.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or electronic properties.

Medicinal Chemistry: While many thiazole derivatives are biologically active, the specific bioactivity of this compound has not been reported. Systematic screening of this compound and its derivatives against various biological targets could reveal potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-prop-2-enyl-1,3-thiazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole derivatives are often prepared by reacting thioamides with α-haloketones or via Hantzsch thiazole synthesis. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., K2CO3, CuI) significantly affect yields. For instance, highlights the use of propargyl ether intermediates under Sonogashira coupling conditions, achieving yields of 65–80% depending on aryl substituents. Characterization via IR and <sup>1</sup>H/<sup>13</sup>C NMR is critical to confirm the allyl-prop-2-enyl linkage and thiazole core .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~680 cm⁻¹, C=C at ~1650 cm⁻¹).
  • NMR : <sup>1</sup>H NMR resolves the prop-2-enyl group (δ 5.0–6.0 ppm for vinyl protons) and methyl-thiazole protons (δ 2.5–3.0 ppm). <sup>13</sup>C NMR distinguishes thiazole carbons (C-2 at ~160 ppm, C-5 at ~110 ppm).
  • Elemental Analysis : Validates purity (e.g., C: 55.3%, H: 5.8%, N: 10.7% for C7H9NS).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 155 [M⁺]) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodology :

  • Target Selection : Identify proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) from databases like PDB.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. demonstrates that derivatives with electron-withdrawing substituents (e.g., -Br, -CF3) exhibit stronger binding to fungal CYP51 (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs).
  • Validation : Compare docking scores with in vitro bioassays (e.g., MIC values against Candida albicans) .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

  • Methodology :

  • Systematic SAR Studies : Vary substituents (e.g., aryl, alkyl) to isolate pharmacophores. For example, shows that coumarin-thiazole hybrids exhibit antioxidant activity (IC50 = 12 µM in DPPH assays) but lack antimicrobial effects, highlighting scaffold-specific behavior.
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., vs. 13) to identify confounding factors (e.g., solvent polarity in bioassays, cell line variability).
  • Dose-Response Curves : Quantify EC50/IC50 values under standardized conditions .

Q. How do solvent polarity and pH impact the stability and reactivity of this compound in aqueous media?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC under varying pH (e.g., t1/2 = 24 hrs at pH 7.4 vs. 2 hrs at pH 2.0).
  • DFT Calculations : Predict protonation states and reactive sites (e.g., thiazole N-3 is prone to hydrolysis in acidic conditions).
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance shelf life .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound?

  • Methodology :

  • Cell Lines : Use HepG2 (liver) and HEK293 (kidney) cells for general toxicity screening.
  • Assays : MTT or resazurin assays to measure mitochondrial dysfunction (IC50 thresholds < 50 µM suggest high toxicity).
  • Controls : Compare with known toxicants (e.g., cisplatin) and solvent-only groups to rule out artifacts .

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

  • Methodology :

  • Directing Groups : Introduce -OMe or -NO2 at C-4 to steer electrophilic substitution to C-5.
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for C-2 arylations (e.g., 80% yield with Pd(PPh3)4/K3PO4).
  • Protection-Deprotection : Temporarily block reactive sites with SEM or Boc groups .

Key Notes

  • Advanced FAQs emphasize mechanistic insights, data reconciliation, and computational integration.
  • Contradictions in literature (e.g., bioactivity variability) require rigorous meta-analysis and controlled replication .

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